4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-5-ethyl-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVZEUKQKVWYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-ethyl-1-methylpyrazole.
Reaction with Carboxylating Agents: The intermediate is then reacted with carboxylating agents under controlled conditions to introduce the carboxylic acid group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group would yield an amino derivative of the compound.
Scientific Research Applications
4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Chemical Properties and Structure
This compound has the molecular formula and is characterized by a pyrazole ring with a carboxylic acid functional group. Its structure allows for diverse interactions with biological targets, making it a candidate for various applications.
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of 1H-pyrazole compounds exhibit significant antimicrobial properties. A study synthesized several pyrazole derivatives and evaluated their efficacy against various bacterial strains. The results showed that certain derivatives, including those with modifications similar to this compound, displayed potent activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .
2. Anti-inflammatory Properties
Another promising application is the use of pyrazole derivatives as anti-inflammatory agents. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit bradykinin B1 receptors, which play a crucial role in inflammatory responses. These findings support the potential of this compound in treating inflammatory diseases .
3. Neuropharmacological Effects
There is emerging evidence that pyrazole derivatives can interact with trace amine-associated receptors (TAARs), which are implicated in various neurological disorders. Research has shown that certain modifications to the pyrazole structure can enhance receptor affinity, suggesting that this compound could be explored for treating conditions such as ADHD and schizophrenia .
Applications in Agriculture
1. Fungicidal Activity
The compound has also been studied for its antifungal properties. A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi, showing promising results that indicate potential use as agricultural fungicides . The structure of this compound may enhance its effectiveness due to specific interactions with fungal enzymes.
2. Herbicidal Potential
Research into herbicidal applications has revealed that pyrazole compounds can inhibit specific plant growth regulators, making them suitable candidates for herbicide development. The unique structure of this compound may provide an advantage in selectively targeting weeds without affecting crop plants .
Applications in Materials Science
1. Synthesis of Functional Materials
The ability of pyrazole compounds to form coordination complexes with metals opens avenues for their use in materials science. For instance, studies have shown that derivatives can be used to synthesize metal-organic frameworks (MOFs), which have applications in gas storage and catalysis . The structural characteristics of this compound may facilitate the design of novel materials with enhanced properties.
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, which can include enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylic Acids
Substituent Effects on Physical and Chemical Properties
The table below compares key structural and physicochemical properties of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid with analogous compounds:
Key Observations:
- Ethyl vs.
- Trifluoromethyl Group : The CF₃-substituted compound (CAS: 497833-05-3) has a lower pKa due to the electron-withdrawing effect of CF₃, enhancing its reactivity in nucleophilic substitution reactions .
- Dual Halogenation : The 5-bromo-4-chloro derivative (CAS: 956734-89-7) combines bromine and chlorine, which may synergistically improve bioactivity, as seen in antifungal and herbicidal agents .
- Chloropyridinyl Moiety: The sodium salt (CAS: Not listed) incorporates a 3-chloropyridinyl group, enabling coordination with transition metals like Cu(II) or Fe(III), relevant for catalytic applications .
Biological Activity
4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (C₇H₉BrN₂O₂) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanism of action, and comparisons with similar compounds.
- Molecular Formula : C₇H₉BrN₂O₂
- Molecular Weight : 233.07 g/mol
- Structure : Characterized by a pyrazole ring with a bromine atom at position 4, an ethyl group at position 5, and a carboxylic acid group at position 3.
Synthesis Methods
The synthesis of this compound typically involves:
- Preparation of Intermediate : Starting from 4-bromo-3-ethyl-1-methylpyrazole.
- Carboxylation : Reaction with carboxylating agents to introduce the carboxylic acid group.
- Optimization : Use of catalysts and controlled temperature to enhance yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom and carboxylic acid group are crucial for binding to various enzymes and receptors, potentially leading to inhibition or activation of these targets, which may result in diverse biological effects .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties:
- Inhibition of Cell Proliferation : Studies have shown that compounds related to the pyrazole structure can inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Bromo-5-Ethyl-1-Methyl-Pyrazole | MDA-MB-231 | TBD | Apoptosis induction |
| Curcumin Analogues | MDA-MB-231 | 10.0 | Microtubule destabilization |
Other Biological Activities
Beyond anticancer and antibacterial effects, pyrazole derivatives have been noted for:
- Anti-inflammatory properties
- Antiviral activity
These activities highlight the versatility of pyrazole compounds in medicinal chemistry and their potential as therapeutic agents .
Case Studies
A notable study evaluated the effects of various pyrazole derivatives on cancer cell lines. The findings indicated that certain modifications to the pyrazole structure could significantly enhance anticancer efficacy. For instance, derivatives with specific substituents showed increased apoptosis in treated cells compared to controls .
Comparison with Similar Compounds
The following table highlights key differences between this compound and related compounds:
| Compound Name | Key Features | Unique Biological Activity |
|---|---|---|
| 4-Bromo-3-Ethyl-1-Methyl-Pyrazole | Lacks carboxylic acid group | Limited reactivity |
| Ethyl 4-Bromo-5-Hydroxy-Pyrazole | Hydroxyl substitution | Potentially enhanced solubility |
| 4-Bromoimidazo[1,2-a]pyridin | Different heterocyclic structure | Distinct biological profile |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a precursor like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate can be generated using condensation of sulfonylhydrazides with cyanoacrylates, followed by bromination and alkylation steps . Key intermediates are characterized by NMR (¹H/¹³C), IR spectroscopy, and melting point analysis. For instance, cyclization products are confirmed via singlet peaks for pyrazole protons (δ 7.5–8.5 ppm) and carbonyl stretching vibrations (1680–1720 cm⁻¹) .
Q. How is the carboxylic acid functionality introduced into the pyrazole scaffold?
- Methodological Answer : Carboxylic acid groups are often introduced via hydrolysis of ester precursors. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes hydrolysis under acidic or basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative. Reaction progress is monitored by TLC, and purity is confirmed via HPLC (>95%) .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer : ¹H/¹³C NMR and IR are essential. For example, the methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the ethyl group at C5 shows triplet/multiplet splitting (~δ 1.2–1.5 ppm). Bromine substitution is confirmed by isotopic splitting in mass spectrometry (e.g., M+2 peak at ~205 m/z) . X-ray crystallography (e.g., CCDC data) resolves ambiguities in regiochemistry .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for synthesizing 5-aryl derivatives?
- Methodological Answer : Palladium catalysis (e.g., Pd(PPh₃)₄) in deoxygenated DMF/H₂O mixtures at 80–100°C enables efficient coupling of brominated pyrazoles with aryl boronic acids. Yields (>75%) depend on base selection (K₃PO₄ > Na₂CO₃) and stoichiometric ratios (1:1.2 pyrazole:boronic acid). Post-reaction purification via column chromatography (silica gel, EtOAc/hexane) removes Pd residues .
Q. How to resolve contradictions in spectroscopic data for regioisomeric pyrazole derivatives?
- Methodological Answer : Ambiguities arise when substituents (e.g., Br, ethyl) occupy adjacent positions. Use NOESY NMR to confirm spatial proximity of substituents. For example, NOE correlations between C5-ethyl and C4-Br protons distinguish 3-carboxylic acid regioisomers. Computational modeling (DFT, Gaussian) predicts chemical shifts within ±0.3 ppm of experimental data .
Q. What strategies improve solubility for in vitro pharmacological assays?
- Methodological Answer : Salt formation (e.g., sodium or ammonium salts) enhances aqueous solubility. Alternatively, ester prodrugs (e.g., methyl or ethyl esters) are synthesized and hydrolyzed in situ. Solubility is quantified via shake-flask method (logP ~2.66, PSA ~97.64 Ų) . Co-solvents like DMSO (<1% v/v) maintain biocompatibility in cell-based assays .
Q. How are structure-activity relationships (SAR) evaluated for pyrazole-based enzyme inhibitors?
- Methodological Answer : Derivatives are tested against target enzymes (e.g., carbonic anhydrase or cyclooxygenase) via kinetic assays (IC₅₀). For example, replacing Br with electron-withdrawing groups (e.g., CF₃) increases inhibitory potency by 10-fold. Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with Thr199 in CAII) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the biological activity of pyrazole-3-carboxylic acid derivatives?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. For example, residual Pd in Suzuki-coupled derivatives may artificially inflate cytotoxicity. Rigorous purification (HPLC-MS) and controls (e.g., catalyst-free blanks) mitigate false positives .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
